Cas no 103963-58-2 (Catechol-d4)

Catechol-d4 (1,2-Dihydroxybenzene-d4) is a deuterated analog of catechol, where four hydrogen atoms are replaced with deuterium. This isotopically labeled compound is widely used as an internal standard in mass spectrometry and NMR spectroscopy, ensuring precise quantification and minimizing interference in analytical methods. Its high isotopic purity (>98% D) and chemical stability make it particularly valuable in metabolic studies, environmental analysis, and pharmaceutical research. Catechol-d4 retains the reactivity of native catechol, enabling its use in tracing reaction mechanisms or studying deuterium isotope effects. The compound’s consistent performance and compatibility with advanced analytical techniques underscore its utility in research requiring high accuracy and reproducibility.
Catechol-d4 structure
Catechol-d4 structure
商品名:Catechol-d4
CAS番号:103963-58-2
MF:C6H6O2
メガワット:110.11064
MDL:MFCD12964984
CID:1063142
PubChem ID:10630461

Catechol-d4 化学的及び物理的性質

名前と識別子

    • Catechol-d4
    • 3,4,5,6-<2H4>-1,2-dihydroxybenzene
    • Pyrocatechol-3,4,5,6-d4
    • Pyrocatechol-3,4,5,6-D4(WX698004)
    • 1,2-Benzene-3,4,5,6-d4-diol
    • 1,2-Dihydroxybenzene - d4
    • W10733
    • AS-56332
    • 1,2-Dihydroxybenzene-d4, 96 atom % D, 95% (CP)
    • ((2)H)benzene-1,2-diol
    • AKOS037645033
    • DB-243235
    • 103963-58-2
    • 3,4,5,6-Tetradeuteriobenzene-1,2-diol
    • 1,2-Benzene-3,4,5,6-d4-diol; 1,2-Benzenediol-3,4,5,6-D4; Catechol-3,4,5,6-D4; Catechol (ring-D4); Benzene-1,2-diol (ring-D4)
    • MFCD12964984
    • SCHEMBL19038285
    • (H)benzene-1,2-diol
    • MDL: MFCD12964984
    • インチ: InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D
    • InChIKey: YCIMNLLNPGFGHC-RHQRLBAQSA-N
    • ほほえんだ: C1([2H])=C([2H])C([2H])=C(C(=C1[2H])O)O

計算された属性

  • せいみつぶんしりょう: 114.062
  • どういたいしつりょう: 114.062
  • 同位体原子数: 4
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 62.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5A^2
  • 疎水性パラメータ計算基準値(XlogP): 0.9

Catechol-d4 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C215176-10mg
Catechol-d4
103963-58-2
10mg
$ 222.00 2023-09-08
abcr
AB462046-250mg
Pyrocatechol-3,4,5,6-d4, 95%; .
103963-58-2 95%
250mg
€535.40 2025-02-18
eNovation Chemicals LLC
D761486-250mg
Catechol-d4
103963-58-2 95%
250mg
$555 2025-02-19
eNovation Chemicals LLC
D761486-250mg
Catechol-d4
103963-58-2 95%
250mg
$555 2024-06-07
abcr
AB462046-1 g
Pyrocatechol-3,4,5,6-d4; .
103963-58-2
1g
€1,168.00 2023-07-18
abcr
AB462046-250 mg
Pyrocatechol-3,4,5,6-d4; .
103963-58-2
250MG
€500.70 2023-07-18
SHENG KE LU SI SHENG WU JI SHU
sc-504707-10mg
Catechol-d4,
103963-58-2
10mg
¥2708.00 2023-09-05
abcr
AB462046-1g
Pyrocatechol-3,4,5,6-d4, 95%; .
103963-58-2 95%
1g
€1659.20 2025-02-18
eNovation Chemicals LLC
D761486-1g
Catechol-d4
103963-58-2 95%
1g
$1680 2024-06-07
TRC
C215176-100mg
Catechol-d4
103963-58-2
100mg
$ 1654.00 2023-09-08

Catechol-d4 関連文献

Catechol-d4に関する追加情報

Catechol-d4: A Comprehensive Overview

Catechol-d4, also known as deuterated catechol, is a chemical compound with the CAS number 103963-58-2. It is a derivative of catechol, a naturally occurring aromatic diol with the molecular formula C6H6O2. The "d4" designation indicates that four of the hydrogen atoms in the molecule have been replaced with deuterium atoms, which are isotopes of hydrogen with an additional neutron. This substitution is often used in scientific research to study the compound's behavior under specific conditions or to track its movement in biological systems.

The structure of Catechol-d4 consists of a benzene ring with two hydroxyl groups (-OH) attached to adjacent carbon atoms. The deuterium atoms are typically incorporated at specific positions to facilitate isotopic labeling experiments. This compound is widely used in various fields, including biochemistry, pharmacology, and environmental science, due to its unique properties and versatility.

Recent studies have highlighted the importance of Catechol-d4 in understanding cellular signaling pathways and metabolic processes. For instance, researchers have employed this compound as a tracer in metabolomics studies to investigate the dynamics of catechol metabolism in different organisms. By using deuterated versions of catechol, scientists can accurately track its transformation and distribution within biological systems, providing valuable insights into its role in health and disease.

In the field of pharmacology, Catechol-d4 has been utilized to study drug metabolism and bioavailability. Deuterium labeling allows researchers to differentiate between endogenous and exogenous forms of catechol, enabling precise quantification of drug metabolites in complex biological matrices. This approach has proven particularly useful in early-stage drug development, where understanding the pharmacokinetics of potential therapeutic agents is critical.

Moreover, advancements in analytical techniques such as mass spectrometry have enhanced the utility of Catechol-d4 in research. Modern instruments can now detect minute amounts of deuterated compounds with high sensitivity, making it possible to conduct experiments at lower concentrations and reduce experimental costs. These technological improvements have further solidified the role of Catechol-d4 as an essential tool in contemporary scientific research.

In environmental science, Catechol-d4 has been employed to study the fate and transport of pollutants in aquatic ecosystems. By using deuterated versions of catechol as tracers, researchers can monitor the degradation and bioaccumulation of contaminants in real-world settings. This information is crucial for developing effective strategies to mitigate environmental pollution and protect ecosystems.

The synthesis of Catechol-d4 involves several steps, including the selective deuteration of catechol at specific positions while preserving its chemical integrity. This process requires precise control over reaction conditions to ensure high yields and purity levels. Researchers have developed innovative methods to achieve this goal, leveraging advancements in catalytic chemistry and isotopic exchange reactions.

In conclusion, Catechol-d4, with its unique properties and versatility, continues to play a pivotal role in scientific research across multiple disciplines. Its applications span from basic biochemical studies to advanced pharmacological investigations, making it an indispensable tool for researchers worldwide. As technology advances and new methodologies emerge, the utility of Catechol-d4 is expected to expand further, driving innovation and discovery in the scientific community.

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